molecular formula C10H6FNO2 B8211827 8-Fluoroisoquinoline-6-carboxylic acid

8-Fluoroisoquinoline-6-carboxylic acid

Cat. No.: B8211827
M. Wt: 191.16 g/mol
InChI Key: JOAOVXQZDMUHST-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoroisoquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the direct fluorination of isoquinoline derivatives. For instance, the fluorination of 6-methoxyquinoline at the 5-position can yield 5,5-difluoroquinolin-6-one, which can be further modified to obtain the desired compound . Another method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination reactions under controlled conditions. The use of specialized equipment and reagents ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinoline N-oxides, amines, and substituted isoquinolines .

Scientific Research Applications

8-Fluoroisoquinoline-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-fluoroisoquinoline-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to bind to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including antibacterial and antineoplastic activities .

Comparison with Similar Compounds

  • 6-Fluoroisoquinoline-8-carboxylic acid
  • 7-Fluoroisoquinoline-6-carboxylic acid
  • 5,8-Difluoroquinoline

Comparison: Compared to other fluorinated isoquinolines, 8-fluoroisoquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. For instance, the position of the fluorine atom can significantly influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

8-fluoroisoquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-9-4-7(10(13)14)3-6-1-2-12-5-8(6)9/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAOVXQZDMUHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C=C(C=C21)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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